molecular formula C9H16O4 B3155328 Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate CAS No. 797038-33-6

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate

Cat. No. B3155328
M. Wt: 188.22 g/mol
InChI Key: KSFWORQWMLHPPN-UHFFFAOYSA-N
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Patent
US07879852B2

Procedure details

The product of Step A, tert-butyl 4-oxotetrahydrofuran-3-carboxylate (0.95 g, 5.10 mmol) was placed in isopropylalcohol (14 mL) at 0-5° C., NaBH4 (77 mg, 2.04 mmol) was added, and stirred for 2 h. NaBH (77 mg, 2.04 mmol) was added again, and stirred at rt for 1 h, NaBH4 (39 mg, 1.02 mmol) was added, and stirred for 30 min. The reaction mixture was treated with Et2O to dilute, washed with brine, and extracted with Et2O twice. The organic layer was collected, extracted with a NaHCO3 aqueous solution, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/3) to give the title compound (0.83 g, 86.56%).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
77 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaBH
Quantity
77 mg
Type
reactant
Reaction Step Four
Name
Quantity
39 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
14 mL
Type
solvent
Reaction Step Seven
Yield
86.56%

Identifiers

REACTION_CXSMILES
C(C1C(C(O)=O)C(=O)CO1)(C)(C)C.[O:14]=[C:15]1[CH2:19][O:18][CH2:17][CH:16]1[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].[BH4-].[Na+].CCOCC>C(O)(C)C>[OH:14][CH:15]1[CH2:19][O:18][CH2:17][CH:16]1[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:2.3|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1OCC(C1C(=O)O)=O
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
O=C1C(COC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
77 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
NaBH
Quantity
77 mg
Type
reactant
Smiles
Step Five
Name
Quantity
39 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Seven
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
to dilute
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O twice
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with a NaHCO3 aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent, EtOAc/Hex=1/3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C(COC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 86.56%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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